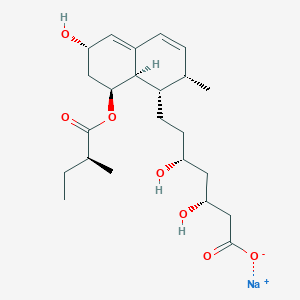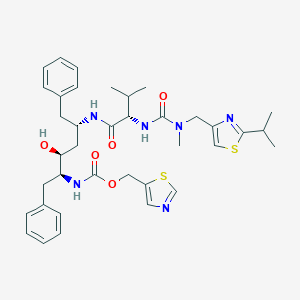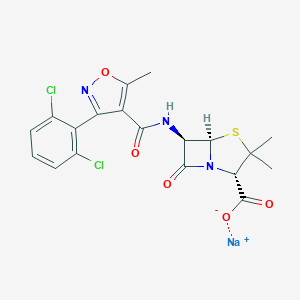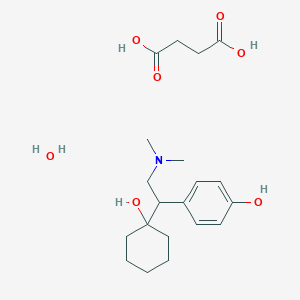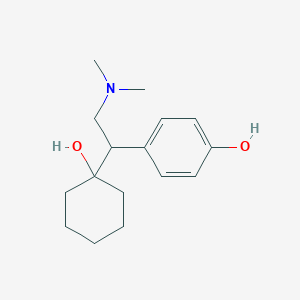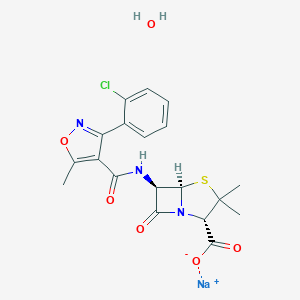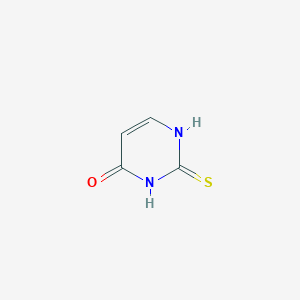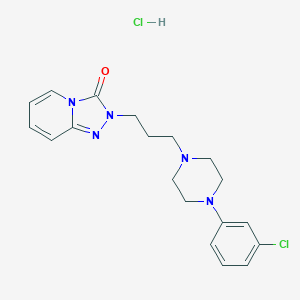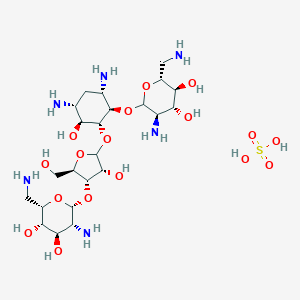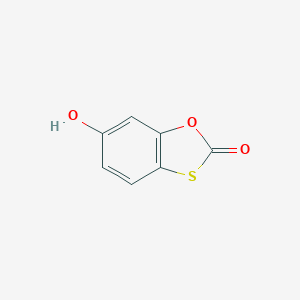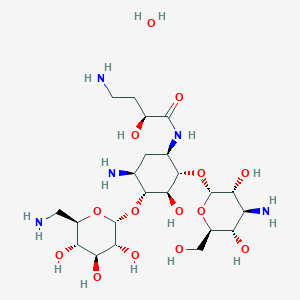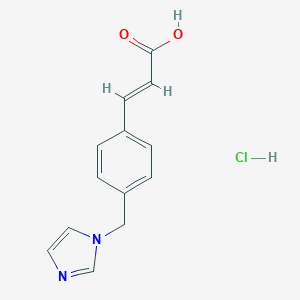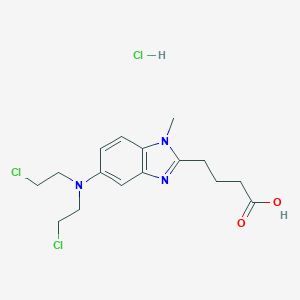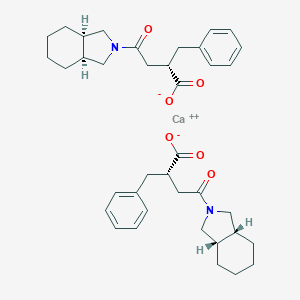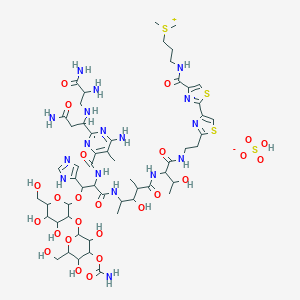
Bleomycin sulfate
描述
Synthesis Analysis Bleomycin sulfate is a glycopeptide antibiotic derived from the Streptomyces verticillus species. It has a complex structure and its synthesis involves a biosynthetic pathway that's being studied for developing more potent and less toxic therapeutic agents. The molecular complexity of Bleomycin and its derivatives has prompted extensive research to understand its biosynthesis and potential modifications (Chen & Stubbe, 2005).
Molecular Structure Analysis The molecular structure of Bleomycin sulfate is characterized by its glycopeptide nature, consisting of a metal-binding domain and a DNA-binding domain. The unique structure allows it to bind to DNA and cause strand breaks, crucial for its antitumor activity. The metal-binding domain typically coordinates with a metal ion which is essential for its activity (Hecht, 1986).
Chemical Reactions and Properties Bleomycin sulfate is known for its ability to cause single-stranded and double-stranded DNA breaks. This activity requires the presence of metal ions, oxygen, and a reductant. It forms complexes with iron, which are crucial for its DNA-cleaving activity. The activated Bleomycin-iron-oxygen complex is capable of inducing breaks in the DNA strands, leading to its cytotoxic effects (Chen & Stubbe, 2005).
Physical Properties Analysis Bleomycin sulfate, in its pharmaceutical form, is often a mixture of different related glycopeptides. It is water-soluble and tends to distribute in lung and skin tissues at higher concentrations than in blood and kidney. The physical properties of Bleomycin, including its solubility and distribution in tissues, are crucial for its clinical efficacy and side effects (Umezawa et al., 1969).
Chemical Properties Analysis Bleomycin sulfate's chemical properties include its interaction with metal ions and oxygen to form activated complexes capable of DNA cleavage. This interaction is crucial for its antitumor properties. The drug binds to DNA via its bithiazole rings and the metal-binding domain. The formation of free radicals during this process is essential for its mechanism of action. These radicals are responsible for inducing DNA strand breaks, which are critical for its cytotoxicity (Dorr, 1992).
科学研究应用
Cervicofacial Cystic Lymphatic Malformations : Bleomycin sulfate is used in sclerotherapy for treating children with cervicofacial cystic lymphatic malformations, without adversely affecting facial nerve function (Karavelioğlu et al., 2010).
Reduction of Seroma Formation : Post-mastectomy application of bleomycin sulfate significantly reduces seroma formation, suggesting its potential in treating patients with seroma formation and malignant pleural effusion (Eser et al., 2014).
Cancer Therapy : While effective in treating specific tumors, bleomycin sulfate can cause isolated cutaneous pigmented stripes and other side effects. Its role in cancer chemotherapy demands further controlled trials for a clearer understanding (Blum et al., 1973).
Viral Warts Treatment : Intralesional bleomycin sulfate is effective against viral warts, especially in difficult-to-handle topographies and cases resistant to other treatments (Rajpar, 2017).
Understanding Therapeutic Efficacy and Toxicity : Research into bleomycin sulfate's mechanisms can lead to the development of more potent and less toxic therapeutic agents for treating various cancers (Chen & Stubbe, 2005).
Targeting Glycosaminoglycans (GAGs) : Bleomycin sulfate targets GAGs at the cell surface and in the Golgi, contributing to bleomycin-induced fibrosis in cancer patients (Li et al., 2017).
Lung Fibrosis : Bleomycin sulfate is used to induce lung fibrosis in mice for research purposes, helping to understand the mechanisms and potential treatments for this condition (Lan et al., 2020).
Pancreatic Function Alteration : Bleomycin sulfate treatment may affect the functional parameters of the endocrine pancreas, potentially predisposing organisms to pre-diabetes type conditions (da Silva et al., 2009).
Drug Delivery Vector Improvement : The Adenovirus Dodecahedron vector enhances the bioavailability of labile drugs like bleomycin, reducing systemic toxicity and lung fibrosis (Żochowska et al., 2009).
Pulmonary Toxicity Attenuation : Modifications like a deoxidized gulose moiety can reduce the pulmonary toxicity of bleomycin derivatives without affecting antitumor activity (Kong et al., 2021).
Pulmonary Fibrosis Induction Mechanisms : Bleomycin in lung fibrosis induction helps in understanding biological mechanisms and potential counteractions, aiding the translation of molecular targets from animal models to clinical applications (Della Latta et al., 2015).
安全和危害
未来方向
属性
IUPAC Name |
3-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H83N17O21S3.H2O4S/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;1-5(2,3)4/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);(H2,1,2,3,4)/t21?,22?,23?,24?,25?,29-,30+,34?,35?,36?,37+,38+,39-,40-,41?,42-,43-,53+,54-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIABRMSWOKTOF-OCBSMOPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H85N17O25S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
11056-06-7 (Parent) | |
| Record name | Bleomycin sulfate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
1512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Blenoxane | |
CAS RN |
9041-93-4 | |
| Record name | Bleomycin sulfate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bleomycin, sulfate (salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



